8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one 8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one MRZ 2-514 is an antagonist of the strychnine-insensitive modulatory site of the NMDA receptor (glycineB), with Ki of 33 μM.
Brand Name: Vulcanchem
CAS No.: 202808-11-5
VCID: VC0007252
InChI: InChI=1S/C11H6BrN3O3/c12-6-1-2-8-5(3-6)4-7-9(15(8)18)11(17)14-13-10(7)16/h1-4,17-18H
SMILES: C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O
Molecular Formula: C₁₁H₆BrN₃O₃
Molecular Weight: 308.09 g/mol

8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one

CAS No.: 202808-11-5

Inhibitors

VCID: VC0007252

Molecular Formula: C₁₁H₆BrN₃O₃

Molecular Weight: 308.09 g/mol

8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one - 202808-11-5

CAS No. 202808-11-5
Product Name 8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one
Molecular Formula C₁₁H₆BrN₃O₃
Molecular Weight 308.09 g/mol
IUPAC Name 8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one
Standard InChI InChI=1S/C11H6BrN3O3/c12-6-1-2-8-5(3-6)4-7-9(15(8)18)11(17)14-13-10(7)16/h1-4,17-18H
Standard InChIKey AXFGZZXFEDISAJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O
Canonical SMILES C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O
Description MRZ 2-514 is an antagonist of the strychnine-insensitive modulatory site of the NMDA receptor (glycineB), with Ki of 33 μM.
Reference [1]. Parsons CG, et al. Novel systemically active antagonists of the glycine site of the N-methyl-D-aspartate receptor: electrophysiological, biochemical and behavioral characterization. Journal of Pharmacology and Experimental Therapeutics (1997), 283(3), 1264-1275
PubChem Compound 9801704
Last Modified Nov 11 2021
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